2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide
CAS No.: 1040654-82-7
Cat. No.: VC11963533
Molecular Formula: C21H23N3O3S
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040654-82-7 |
|---|---|
| Molecular Formula | C21H23N3O3S |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-[2-(2,5-dimethoxyanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C21H23N3O3S/c1-26-17-8-9-19(27-2)18(13-17)24-21-23-16(14-28-21)12-20(25)22-11-10-15-6-4-3-5-7-15/h3-9,13-14H,10-12H2,1-2H3,(H,22,25)(H,23,24) |
| Standard InChI Key | CMAFSWGJWSYZSV-UHFFFAOYSA-N |
| SMILES | COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 |
| Canonical SMILES | COC1=CC(=C(C=C1)OC)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3 |
Introduction
The compound 2-{2-[(2,5-dimethoxyphenyl)amino]-1,3-thiazol-4-yl}-N-(2-phenylethyl)acetamide is a complex organic molecule that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and applications in pharmaceutical research. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.
Synthesis and Preparation
The synthesis of such compounds typically involves multiple steps, including the formation of the thiazole ring, introduction of the amino group, and attachment of the phenylethyl acetamide moiety. A general approach might involve:
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Thiazole Ring Formation: This could involve condensation reactions between appropriate precursors.
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Amination: Introduction of the amino group, potentially through nucleophilic substitution.
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Acetamide Formation: Attachment of the phenylethyl acetamide group via amide bond formation.
Biological Activity and Potential Applications
Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The presence of the dimethoxyphenyl group may enhance these activities by modulating the compound's interaction with biological targets.
| Potential Activity | Mechanism |
|---|---|
| Antimicrobial | Interference with microbial enzymes or membranes. |
| Anticancer | Inhibition of cell proliferation pathways. |
| Anti-inflammatory | Modulation of inflammatory signaling pathways. |
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